Cas no 86-15-7 (Morpholine,4-(2,5-dibutoxy-4-nitrophenyl)-)
Morpholine,4-(2,5-dibutoxy-4-nitrophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Morpholine,4-(2,5-dibutoxy-4-nitrophenyl)-
- 4-(2,5-dibutoxy-4-nitrophenyl)morpholine
- 4-Morpholino-2,5-dibutoxy-1-nitrobenzene
- Morpholine, 4-(2,5-dibutoxy-4-nitrophenyl)-
- NS00039113
- CCG-247275
- EINECS 201-652-0
- DTXSID0058934
- AKOS000520900
- W-104070
- DTXCID3048499
- 86-15-7
-
- Inchi: 1S/C18H28N2O5/c1-3-5-9-24-17-14-16(20(21)22)18(25-10-6-4-2)13-15(17)19-7-11-23-12-8-19/h13-14H,3-12H2,1-2H3
- InChI Key: MKVBADWWJFSRRK-UHFFFAOYSA-N
- SMILES: N1(C2=CC(OCCCC)=C([N+]([O-])=O)C=C2OCCCC)CCOCC1
Computed Properties
- Exact Mass: 352.19982200g/mol
- Monoisotopic Mass: 352.19982200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 10
- Complexity: 384
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 76.8Ų
Morpholine,4-(2,5-dibutoxy-4-nitrophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1045038-100mg |
4-(2,5-Dibutoxy-4-nitrophenyl)morpholine |
86-15-7 | 97% | 100mg |
¥1582.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1045038-250mg |
4-(2,5-Dibutoxy-4-nitrophenyl)morpholine |
86-15-7 | 97% | 250mg |
¥3042.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1045038-1g |
4-(2,5-Dibutoxy-4-nitrophenyl)morpholine |
86-15-7 | 97% | 1g |
¥5678.00 | 2024-07-28 |
Morpholine,4-(2,5-dibutoxy-4-nitrophenyl)- Related Literature
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on Morpholine,4-(2,5-dibutoxy-4-nitrophenyl)-
Professional Introduction to Morpholine,4-(2,5-dibutoxy-4-nitrophenyl)- (CAS No. 86-15-7)
Morpholine,4-(2,5-dibutoxy-4-nitrophenyl)-, with the CAS number 86-15-7, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the morpholine class of heterocyclic amines, characterized by its unique structural and functional properties. The presence of both nitro and butoxy functional groups in its molecular structure imparts distinct reactivity and potential applications in various scientific domains.
The molecular structure of Morpholine,4-(2,5-dibutoxy-4-nitrophenyl)- consists of a morpholine ring substituted with a 2,5-dibutoxy-4-nitrophenyl group. This configuration makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The nitro group introduces a site for reduction or further functionalization, while the butoxy groups enhance solubility and metabolic stability, making it an attractive candidate for drug design.
In recent years, researchers have been exploring the potential of this compound in the development of novel therapeutic agents. Its structural features suggest applications in the synthesis of kinase inhibitors, which are crucial in treating various forms of cancer and inflammatory diseases. The nitro group can be selectively reduced to an amine, allowing for further derivatization into more complex molecules with enhanced pharmacological properties.
One of the most promising areas of research involving Morpholine,4-(2,5-dibutoxy-4-nitrophenyl)- is its role as a precursor in the synthesis of metal-organic frameworks (MOFs). MOFs are highly porous materials that have been extensively studied for their applications in gas storage, separation technologies, and catalysis. The morpholine moiety can act as a ligand in MOF construction, providing stability and tunability to the framework structure. This has opened up new avenues for developing efficient catalysts for industrial processes and environmental remediation.
The compound's reactivity also makes it valuable in polymer chemistry. Researchers have utilized Morpholine,4-(2,5-dibutoxy-4-nitrophenyl)- as a monomer or cross-linking agent to create novel polymers with tailored properties. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications in aerospace and automotive industries.
Moreover, the pharmaceutical industry has shown interest in this compound due to its potential as an intermediate in drug synthesis. Its ability to undergo selective functionalization allows chemists to design molecules with specific biological activities. For instance, derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties. The presence of both nitro and butoxy groups provides multiple sites for chemical modification, enabling the creation of libraries of compounds for high-throughput screening.
The environmental impact of using Morpholine,4-(2,5-dibutoxy-4-nitrophenyl)- as a synthetic intermediate has also been studied. Researchers have assessed its biodegradability and toxicity profiles to ensure that its use does not pose significant environmental risks. Preliminary findings suggest that when properly handled and disposed of, this compound does not exhibit harmful effects on ecosystems.
In conclusion, Morpholine,4-(2,5-dibutoxy-4-nitrophenyl)- (CAS No. 86-15-7) is a multifaceted compound with diverse applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool in pharmaceutical research, polymer chemistry, and materials science. As research continues to uncover new uses for this compound, its importance in advancing scientific knowledge and technological innovation is likely to grow.
86-15-7 (Morpholine,4-(2,5-dibutoxy-4-nitrophenyl)-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)